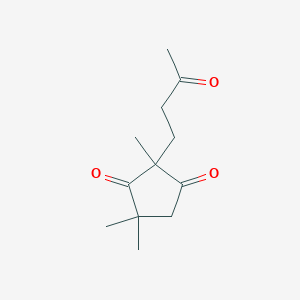![molecular formula C10H14ClNO6S2 B14344893 2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) CAS No. 91812-99-6](/img/structure/B14344893.png)
2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is a chemical compound with a complex structure that includes an amino group, a chloro group, and two sulfonyl groups attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) typically involves multiple steps, starting with the preparation of the core phenylene ring structure. The amino and chloro groups are introduced through specific substitution reactions, while the sulfonyl groups are added via sulfonation reactions. The final step involves the attachment of ethan-1-ol groups to the sulfonyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: The amino and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or thiols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The amino and chloro groups can interact with enzymes or receptors, while the sulfonyl groups may participate in redox reactions or form covalent bonds with biomolecules. These interactions can modulate biological processes and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide: Similar structure but lacks the ethan-1-ol groups.
3-Amino-6-chloro-4-phenylquinolin-2-ol: Contains a quinoline ring instead of a phenylene ring.
5-Chloro-2,4-disulfamylaniline: Similar sulfonyl and chloro groups but different overall structure.
Uniqueness
2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is unique due to the presence of both ethan-1-ol groups attached to the sulfonyl groups, which can influence its solubility, reactivity, and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
91812-99-6 |
|---|---|
Molecular Formula |
C10H14ClNO6S2 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-[2-amino-4-chloro-5-(2-hydroxyethylsulfonyl)phenyl]sulfonylethanol |
InChI |
InChI=1S/C10H14ClNO6S2/c11-7-5-8(12)10(20(17,18)4-2-14)6-9(7)19(15,16)3-1-13/h5-6,13-14H,1-4,12H2 |
InChI Key |
MQFQYDLXCMGBMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)CCO)S(=O)(=O)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
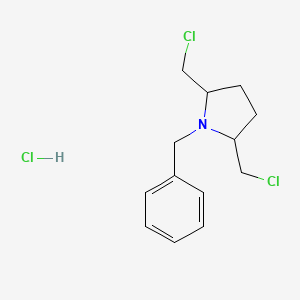
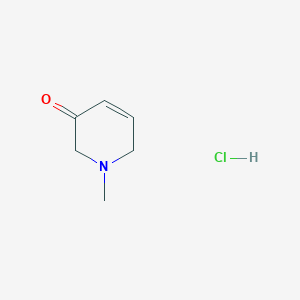
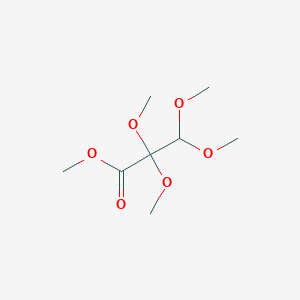
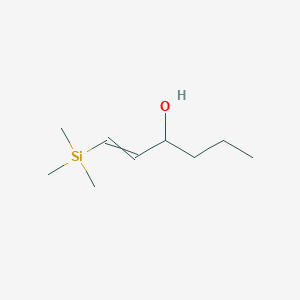
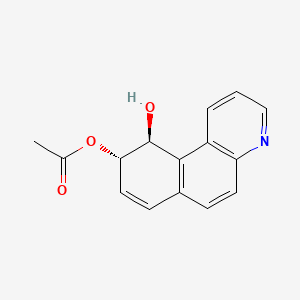
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
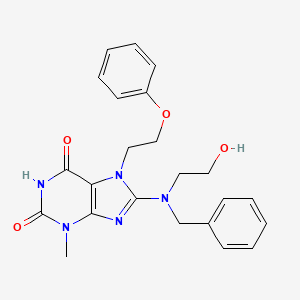
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)
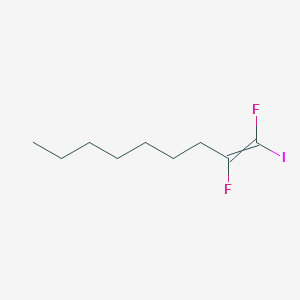
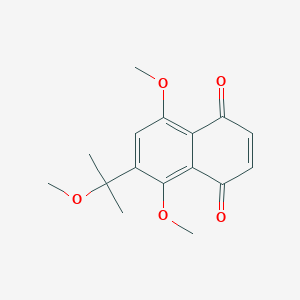
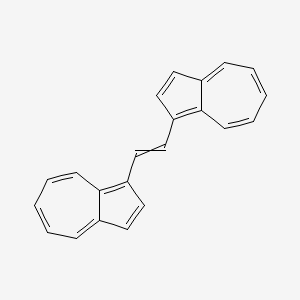
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
